BenchChemオンラインストアへようこそ!

JR-AB2-011

mTORC2 inhibition glioblastoma structure-activity relationship

Differentiated mTORC2 inhibitor for glioblastoma research. Blocks Rictor-mTOR (Ki: 0.19 µM) with 3.94x improved potency vs. parent scaffold and documented low neuronal toxicity. Validated in vivo (74-80% tumor inhibition at 4-20 mg/kg). Ideal for reproducible pathway dissection and in vivo studies.

Molecular Formula C17H14Cl2FN3OS
Molecular Weight 398.28
CAS No. 2411853-34-2
Cat. No. B2594326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJR-AB2-011
CAS2411853-34-2
Molecular FormulaC17H14Cl2FN3OS
Molecular Weight398.28
Structural Identifiers
SMILESCC1CN(C(=NC2=CC=C(C=C2)F)S1)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2FN3OS/c1-10-9-23(16(24)21-13-6-7-14(18)15(19)8-13)17(25-10)22-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,21,24)
InChIKeySHKNIJKASRGSEG-XLNRJJMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide (JR-AB2-011): Chemical Identity and Procurement Baseline for a Selective mTORC2 Inhibitor


N-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide (also designated JR-AB2-011, CAS 2411853-34-2) is a synthetic thiazolidine carboxamide derivative characterized by the presence of both 3,4-dichlorophenyl and 4-fluorophenyl substituents on the thiazolidine core [1]. The compound is primarily recognized as a potent and selective inhibitor of mTOR complex 2 (mTORC2), acting by blocking the physical association between the regulatory subunit Rictor and mTOR [2]. JR-AB2-011 is supplied by multiple vendors with purity specifications typically exceeding 98% as determined by HPLC .

Why Generic Thiazolidine Derivatives or Alternative mTOR Inhibitors Cannot Substitute for N-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide


The selection of N-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide (JR-AB2-011) over other thiazolidine carboxamides or generic mTOR inhibitors is not interchangeable due to its well-documented and quantifiable differentiation in target selectivity, functional potency, and safety profile. Most mTOR inhibitors target mTORC1 or exhibit dual mTORC1/mTORC2 inhibition, which can lead to feedback activation of survival pathways and dose-limiting toxicities [1]. Even within the narrow class of mTORC2-selective thiazolidine analogs, JR-AB2-011 is not a typical representative; the specific halogenation pattern (3,4-dichlorophenyl combined with 4-fluorophenyl imino substitution) confers a measurable, >3.9-fold improvement in mTORC2 inhibitory activity over the parent scaffold compound under identical assay conditions [2]. Furthermore, compared to the closely related analog CID613034, JR-AB2-011 exhibits markedly reduced toxicity toward normal human neurons at concentrations up to 10 mM, a critical parameter for studies requiring prolonged exposure or for models sensitive to off-target neuronal effects . Substituting with an untested or unoptimized thiazolidine analog risks introducing a compound with undefined selectivity, suboptimal potency, or unknown cytotoxic liabilities, thereby compromising the reproducibility and interpretability of experimental outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of N-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide (JR-AB2-011) for Scientific Selection


Superior mTORC2 Inhibitory Activity of JR-AB2-011 Compared to Parent Scaffold JR-AB2-000

In a direct head-to-head comparative analysis of 26 structural analogs, JR-AB2-011 (C17H14Cl2FN3OS) demonstrated a 3.94-fold decrease in mTORC2 activity relative to the parent compound JR-AB2-000 (C19H19Cl2N3OS) when tested at 1 μM for 24 hours in LN229 glioblastoma cells [1]. This represents the highest fold-decrease in mTORC2 activity among all analogs tested in the series. The quantitation was performed via densitometric analysis of immunoblots probed for phospho-S473-AKT abundance.

mTORC2 inhibition glioblastoma structure-activity relationship thiazolidine carboxamide

Enhanced Anti-Proliferative Potency of JR-AB2-011 in Glioblastoma Cells Relative to Parent Compound

JR-AB2-011 exhibits an anti-proliferative IC50 value of 0.31 ± 0.17 μM against LN229 glioblastoma cells following 72 hours of treatment [1]. This represents a 5.7-fold improvement in potency compared to the parent compound JR-AB2-000, which displays an IC50 of 1.76 ± 0.51 μM under identical assay conditions [1]. This enhanced potency is corroborated by independent vendor validation data reporting an IC50 of 0.31 µM for proliferation inhibition .

anti-proliferative activity glioblastoma IC50 cytotoxicity

Increased Pro-Apoptotic Activity of JR-AB2-011 Versus Parent Scaffold

JR-AB2-011 induces 36.3% apoptosis in LN229 glioblastoma cells following 48-hour treatment at 1 μM concentration [1]. This is a 2.0-fold increase in apoptotic cell population compared to the parent compound JR-AB2-000, which induces only 18.2% apoptosis under identical treatment conditions [1]. Among the 26 analogs characterized, JR-AB2-011 elicits the highest percentage of apoptosis at the tested concentration [1].

apoptosis induction glioblastoma programmed cell death therapeutic index

Reduced Neuronal Cytotoxicity of JR-AB2-011 Compared to Structural Analog CID613034

In comparative cytotoxicity assessments using normal mature human neurons, JR-AB2-011 (0.5–2 μM; 48 hours) displayed the least toxicity with no significant cytotoxic effects observed at concentrations up to 10 mM . This favorable safety profile stands in contrast to the related mTORC2 inhibitor CID613034, against which JR-AB2-011 exhibits demonstrably lower neuronal toxicity . This differentiation is critical, as it establishes a wider experimental window for concentrations that effectively inhibit mTORC2 without compromising the viability of normal neuronal populations.

neuronal toxicity selectivity window cytotoxicity profiling normal cell viability

In Vivo Anti-Tumor Efficacy of JR-AB2-011 in Glioblastoma Xenograft Models

In LN229 glioblastoma xenograft models, daily intraperitoneal administration of JR-AB2-011 for 10 consecutive days produced marked, dose-dependent tumor growth inhibition [1]. At the 4 mg/kg/day dose, JR-AB2-011 achieved 74% tumor growth inhibition and a tumor growth delay of 10.0 days relative to vehicle controls; at the higher 20 mg/kg/day dose, tumor growth inhibition reached 80% with a growth delay of 12.0 days [1]. These data are derived from a defined experimental protocol and provide a quantifiable benchmark for expected in vivo activity.

in vivo efficacy tumor growth inhibition xenograft preclinical oncology

Recommended Research and Preclinical Application Scenarios for N-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide (JR-AB2-011) Based on Quantitative Evidence


Target Validation and Mechanistic Studies of mTORC2-Dependent Signaling in Glioblastoma

JR-AB2-011 is optimally suited for dissecting mTORC2-specific signaling pathways in glioblastoma research. Its 3.94-fold enhanced mTORC2 inhibitory activity and 5.7-fold greater anti-proliferative potency over the parent scaffold [1] ensure robust target engagement at lower concentrations, minimizing off-target confounding. The compound's ability to block Rictor-mTOR association (Ki: 0.19 μM) provides a defined molecular mechanism of action. Furthermore, the documented 36.3% apoptosis induction at 1 μM in LN229 cells [1] offers a clear phenotypic readout for studies examining mTORC2's role in cell survival and therapy resistance.

In Vivo Preclinical Efficacy Studies in Glioblastoma Xenograft Models

For laboratories transitioning from in vitro to in vivo glioblastoma studies, JR-AB2-011 offers a validated benchmark with published dose-response data. The compound has demonstrated 74-80% tumor growth inhibition in LN229 subcutaneous xenografts at 4-20 mg/kg/day (i.p., 10-day regimen) [1]. These quantifiable in vivo endpoints (tumor growth delay of 10-12 days) [1] reduce the need for extensive pilot dosing studies and provide a solid foundation for combination therapy investigations or for studies in orthotopic or patient-derived xenograft (PDX) models.

Neuroscience Applications Requiring mTORC2 Inhibition with Minimal Neuronal Cytotoxicity

JR-AB2-011 is the preferred choice for experiments involving primary neuronal cultures, neuron-glia co-cultures, or brain organoid models where preserving normal neuronal viability is paramount. Direct comparative data show that JR-AB2-011 exhibits lower toxicity to normal mature human neurons compared to the analog CID613034, with no significant cytotoxic effects observed at concentrations up to 10 mM [1]. This wider safety margin in neuronal contexts is essential for long-term differentiation studies, electrophysiological recordings, or any assay where compound-induced neuronal death would confound the interpretation of mTORC2-dependent phenotypes.

Structure-Activity Relationship (SAR) Studies and Chemical Biology Tool Compound Use

JR-AB2-011 serves as a benchmark 'optimized' compound within the thiazolidine carboxamide series for SAR studies. Its chemical identity (C17H14Cl2FN3OS) and specific substitution pattern are directly linked to the highest fold-decrease in mTORC2 activity (3.94-fold) and apoptosis induction (36.3%) among 26 characterized analogs [1]. Researchers developing novel mTORC2 inhibitors or investigating the molecular determinants of Rictor-mTOR disruption can use JR-AB2-011 as a positive control to calibrate assay performance and to benchmark the potency of new chemical entities against a well-characterized, commercially available standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JR-AB2-011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.